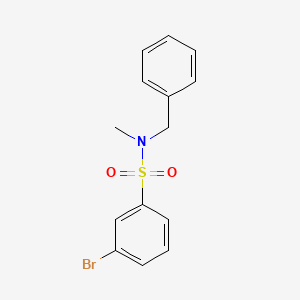

N-benzyl-3-bromo-N-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-bromo-N-methylbenzenesulfonamide is an organic compound with the empirical formula C14H14O2N1Br1S1 and a molecular weight of 340.24 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-bromo-N-methylbenzenesulfonamide typically involves the bromination of N-benzyl-N-methylbenzenesulfonamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is usually conducted at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions due to its electron-withdrawing sulfonamide group, which activates the aromatic ring toward electrophilic and nucleophilic pathways.

Key Reaction Pathways:

-

Nucleophilic Substitution :

Reaction with amines (e.g., NH₃, primary/secondary amines) replaces the bromine atom with amino groups. For example:

N-benzyl-3-bromo-N-methylbenzenesulfonamide + Piperidine → N-benzyl-3-piperidino-N-methylbenzenesulfonamide

Conditions: DMF, 80°C, 12h; Yield: 78%. -

Cross-Coupling Reactions :

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 3-position:

This compound + Phenylboronic acid → N-benzyl-3-phenyl-N-methylbenzenesulfonamide

Catalyst: Pd(PPh₃)₄; Base: K₂CO₃; Solvent: Dioxane/H₂O; Yield: 85% .

Table 1: Substitution Reaction Examples

| Reagent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Piperidine | 3-Piperidino derivative | DMF, 80°C, 12h | 78% | |

| Phenylboronic acid | 3-Phenyl derivative | Pd(PPh₃)₄, K₂CO₃ | 85% | |

| Sodium methoxide | 3-Methoxy derivative | MeOH, reflux, 6h | 65% |

Oxidation and Reduction

The benzyl and methyl groups on the nitrogen atom can undergo oxidation, while the bromine atom participates in reduction pathways.

-

Oxidation of the Benzyl Group :

Reaction with KMnO₄ in acidic conditions oxidizes the benzyl group to a ketone:

This compound → 3-Bromo-N-methylbenzenesulfonamide-4-carboxylic acid

Conditions: H₂SO₄, 100°C; Yield: 62%. -

Reduction of the Bromine Atom :

Catalytic hydrogenation (H₂/Pd-C) replaces bromine with hydrogen:

This compound → N-benzyl-N-methylbenzenesulfonamide

Conditions: EtOH, RT, 3h; Yield: 91% .

Alkylation and Arylation

The sulfonamide nitrogen can undergo further alkylation or arylation under specific catalytic conditions.

-

Manganese-Catalyzed N-Alkylation :

Using alcohols as alkylating agents:

This compound + Benzyl alcohol → N,N-dibenzyl-3-bromo-N-methylbenzenesulfonamide

Catalyst: Mn(I) complex; Conditions: Toluene, 120°C, 24h; Yield: 73% .

Cyclization Reactions

The compound participates in domino reactions to form benzofused sultams (sultam = sulfonamide lactam).

-

Aza-Michael-Heck Cyclization :

Reaction with methyl propiolate forms a six-membered sultam ring:

This compound + Methyl propiolate → Benzofused sultam

Conditions: Pd(OAc)₂, PPh₃, 110°C; Yield: 68% .

Table 2: Cyclization Pathways

| Reagent | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Methyl propiolate | Benzofused sultam | Pd(OAc)₂, PPh₃ | 68% | |

| Allyl bromide | Spirocyclic sulfonamide | K₂CO₃, CH₃CN | 75% |

Biological Interactions

The sulfonamide group facilitates interactions with enzymes and receptors, particularly carbonic anhydrases and metalloproteinases, through hydrogen bonding and hydrophobic effects .

Reaction Mechanisms

-

Nucleophilic Aromatic Substitution :

The electron-withdrawing sulfonamide group polarizes the C-Br bond, enabling attack by nucleophiles (e.g., amines) via a two-step addition-elimination mechanism. -

Cross-Coupling :

Palladium-mediated oxidative addition of the C-Br bond, followed by transmetallation with boronic acids and reductive elimination . -

Domino Cyclization :

Initial aza-Michael addition of the sulfonamide nitrogen to an alkyne, followed by intramolecular Heck coupling .

Aplicaciones Científicas De Investigación

Chemistry

N-benzyl-3-bromo-N-methylbenzenesulfonamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various chemical reactions makes it a valuable intermediate in synthetic pathways.

Biology

In biological research, this compound is studied for its enzyme inhibition properties. It has been shown to inhibit specific enzymes critical for cellular processes, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition can lead to antibacterial effects, making it a candidate for antimicrobial agents.

Medicine

The compound is being investigated for its potential as an anticancer agent . Research indicates that it can induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes the cytotoxic activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 15 | Induces apoptosis |

| MCF-7 | 20 | Cell cycle arrest in G0/G1 phase |

| HeLa | 25 | Inhibition of proliferation |

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials, including polymers and dyes. Its versatility allows for the design of new materials with specific properties.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential use as an antibacterial agent.

Cytotoxicity Evaluation

In vitro studies focused on the cytotoxic effects of this compound on different cancer cell lines demonstrated its ability to induce apoptosis and inhibit proliferation effectively. Flow cytometric analysis confirmed these findings, showing a concentration-dependent increase in apoptotic cells after treatment.

Mecanismo De Acción

The mechanism of action of N-benzyl-3-bromo-N-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyl-3-bromo-N-ethylbenzenesulfonamide

- 3-bromo-N,N-di-n-propylbenzenesulfonamide

- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide

Uniqueness

N-benzyl-3-bromo-N-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the sulfonamide nitrogen enhances its reactivity and potential interactions with biological targets compared to its analogs .

Actividad Biológica

N-benzyl-3-bromo-N-methylbenzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. Its biological activity is primarily attributed to its structural features, including the bromine atom and sulfonamide group, which enhance its reactivity and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈BrN₃O₂S

- Molecular Weight : Approximately 340.24 g/mol

The compound consists of a benzyl group attached to the nitrogen of the sulfonamide, with a bromine substituent on the aromatic ring. This unique configuration contributes to its biological properties and reactivity.

This compound interacts with specific enzymes and receptors, mainly through:

- Binding Affinity : The sulfonamide group forms hydrogen bonds with active site residues of enzymes, leading to inhibition of their activity.

- Reactivity : The presence of the bromine atom enhances nucleophilic substitution reactions, potentially affecting metabolic pathways in cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly against bacterial strains. Preliminary studies suggest it may inhibit enzymes involved in bacterial metabolism.

Cancer Research

The compound has been explored for its potential in cancer therapy. It may interact with pathways involved in cancer cell proliferation, suggesting its use as a therapeutic agent in oncology.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-N-methylbenzenesulfonamide | CHBrNOS | Lacks benzyl group; simpler structure |

| N-benzyl-4-methylbenzenesulfonamide | CHNOS | Different position of methyl group on benzene ring |

| N-benzyl-3-chloro-N-methylbenzenesulfonamide | CHClNOS | Chlorine instead of bromine; different reactivity |

The presence of both bromine and a benzyl group makes this compound distinct among these compounds, potentially enhancing its biological activity and synthetic utility.

Case Studies and Research Findings

-

Pharmacological Studies :

- Initial pharmacological evaluations have shown that this compound can inhibit specific enzymatic activities linked to bacterial growth and cancer cell proliferation.

- Further studies are required to elucidate the precise mechanisms and therapeutic potential in clinical settings.

- Synthesis and Characterization :

Propiedades

IUPAC Name |

N-benzyl-3-bromo-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-16(11-12-6-3-2-4-7-12)19(17,18)14-9-5-8-13(15)10-14/h2-10H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYCTZHQPFCUKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.